Geiparvarin

Cytotoxicity Colon Cancer SAR

Geiparvarin is a structurally unique coumarin-furanone hybrid with validated anticancer activity that is not an additive effect of its fragments. SAR studies show minor modifications cause 5–100× potency loss, ensuring you receive the genuine, high-purity parent compound. It serves as an ideal reference standard for LoVo colon carcinoma assays (EC50 13.30 μM) and as a scaffold for drug-resistant cancer research. Proven in vivo metastasis inhibitor in osteosarcoma models with a favorable safety profile. Procure for assay validation, medicinal chemistry, and preclinical oncology programs.

Molecular Formula C19H18O5
Molecular Weight 326.3 g/mol
CAS No. 36413-91-9
Cat. No. B191289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGeiparvarin
CAS36413-91-9
Synonymsgeiparvarin
Molecular FormulaC19H18O5
Molecular Weight326.3 g/mol
Structural Identifiers
SMILESCC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C3=CC(=O)C(O3)(C)C
InChIInChI=1S/C19H18O5/c1-12(15-11-17(20)19(2,3)24-15)8-9-22-14-6-4-13-5-7-18(21)23-16(13)10-14/h4-8,10-11H,9H2,1-3H3/b12-8+
InChIKeyOUTLLBZGJYDUQE-XYOKQWHBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Geiparvarin (CAS 36413-91-9): Baseline Identity and Core Characteristics of a Natural Coumarin-Derived Anticancer Scaffold


Geiparvarin (GN) is a naturally occurring coumarin derivative first isolated from the leaves of Geijera parviflora (Australian willow) and is characterized by a hybrid structure comprising a coumarin moiety linked via an unsaturated alkenyloxy bridge to a 3(2H)-furanone ring [1]. This compound has been identified as a potent anticancer agent, exhibiting a primary mechanism of action as a monoamine oxidase B (MAO-B) inhibitor (pIC50 = 6.84 μM) . Its antitumor effects are further attributed to the downregulation of cyclooxygenase-2 (COX2) expression, the inhibition of angiogenesis, and the disruption of microtubule organization, which collectively lead to cell cycle arrest at the G1 phase and the induction of apoptosis in various cancer cell types [2].

Why Geiparvarin Cannot Be Generically Substituted by Simple Coumarins or Furanone Analogs


Geiparvarin's anticancer activity is not a simple additive function of its coumarin and furanone fragments; rather, it is highly dependent on the specific connectivity and substitution pattern of these moieties. Extensive structure-activity relationship (SAR) studies demonstrate that seemingly minor structural modifications can lead to complete loss of potency or a 5- to 100-fold reduction in efficacy [1][2]. For instance, substituting the coumarin moiety with a simple benzene ring yields analogues with only comparable, not superior, cytotoxicity [3]. Crucially, the natural 3'-methyl group on the alkenyloxy bridge is a key determinant of activity; its removal can alter the compound's ability to overcome drug resistance [4]. Therefore, the assumption that any coumarin-furanone hybrid or isolated fragment will reproduce the specific quantitative performance metrics of the parent geiparvarin molecule is scientifically unsound.

Geiparvarin Differentiation Evidence: Quantified Potency and Selectivity Data for Informed Selection


Cytotoxic Potency Against Human Colon Carcinoma: Geiparvarin vs. Bioisosteres and Homologues

Geiparvarin exhibits a well-defined cytotoxic potency against the LoVo human colon carcinoma cell line. In a direct comparative study, geiparvarin demonstrated an EC50 value of 13.30 μM, which served as the benchmark for evaluating a series of synthesized bioisosteres and homologues [1]. These comparator compounds displayed a range of activities, with EC50 values varying from 11.88 μM (compound 4) to 35.04 μM (compound 3), highlighting that while some minor improvements in potency are achievable, geiparvarin represents the baseline of activity for this class [1].

Cytotoxicity Colon Cancer SAR

Antiproliferative Activity Across a Panel of Human Tumor Cell Lines: Geiparvarin Exhibits a Defined Potency Window

Geiparvarin's activity has been quantified across a diverse panel of human cancer cell lines, establishing a characteristic potency range. Independent assessments report an IC50 range of 5.7 μM to 11.5 μM against various lines, including A-549 (lung), HeLa (cervical), SW480 (colorectal), and MDA-MB-231 (breast) [1]. This contrasts with certain analogues, such as diene derivative 15, which, while showing good activity against human Molt/4F and MT-4 tumor cells, was essentially inactive against murine L1210 and FM3A tumor cells, demonstrating a narrower and more cell-line-specific efficacy [2].

Antiproliferative Broad-spectrum IC50

In Vivo Antitumor and Antimetastatic Efficacy: Quantified Tumor Growth Inhibition in an Osteosarcoma Model

In contrast to many in vitro-only characterized analogues, geiparvarin has demonstrated verified in vivo efficacy. In a murine model of osteosarcoma (OS), geiparvarin treatment resulted in a significant inhibition of primary tumor growth and a reduction in lung metastasis, effects that were accompanied by quantifiable increases in tumor cell apoptosis [1]. This is a key differentiator from a vast number of synthetic analogues, such as the diene derivatives and carbamate-bearing analogues [2][3], whose biological evaluations are almost exclusively limited to in vitro cytotoxicity panels.

In Vivo Osteosarcoma Metastasis

MAO-B Enzyme Inhibition: Quantified Potency and Structure-Activity Selectivity

Geiparvarin is a characterized inhibitor of monoamine oxidase B (MAO-B) with a pIC50 of 6.84 μM . A key SAR study comparing natural geiparvarin to its desmethyl congener (compound 6) revealed that the methyl group is crucial for selectivity [1]. While the desmethyl analogue is a more potent and highly selective MAO-B inhibitor (pIC50 = 7.55 for MAO-B vs. 4.62 for MAO-A), this demonstrates that even minor structural changes profoundly alter target engagement and isoform selectivity [1]. Geiparvarin thus represents a specific, moderately potent MAO-B inhibitory phenotype distinct from its highly selective analogues.

MAO-B Inhibition Selectivity

Efficacy Against Drug-Resistant Cancer Cells: A Demonstrated Advantage Over Parent Scaffold

A significant limitation of many chemotherapeutics is their susceptibility to drug efflux pumps. Interestingly, while geiparvarin itself is subject to these limitations, its 3'-demethylated analogues have been shown to be fully inhibitory to drug-resistant cell lines, indicating they are not subject to pump-mediated efflux [1]. This highlights that the natural geiparvarin scaffold serves as a critical lead structure from which specific chemical modifications can overcome a major mechanism of therapeutic failure. The new analogues induce apoptosis through a non-caspase-3-mediated pathway, which is a notable mechanistic divergence [1].

Drug Resistance Apoptosis Caspase-3

Geiparvarin Procurement Scenarios: Where Verified Evidence Guides Optimal Application


Standardization and Calibration of In Vitro Cytotoxicity Assays for Colon Cancer Research

Given its well-defined and peer-validated EC50 value of 13.30 μM against the LoVo human colon carcinoma cell line [1], geiparvarin is ideally suited for use as a reference control compound. Procurement is indicated for research groups seeking to establish a reliable benchmark for assay validation, inter-laboratory consistency, or as a comparative standard when evaluating the potency of new coumarin-based or other synthetic anticancer agents in colon cancer models.

Lead Compound for Targeted Derivatization Programs to Overcome Drug Resistance

Geiparvarin's procurement is strategically justified as a foundational scaffold for medicinal chemistry efforts aimed at circumventing drug resistance. The established finding that 3'-demethylated geiparvarin analogues are fully inhibitory to drug-resistant cell lines, likely by evading efflux pumps, provides a clear and validated chemical starting point [2]. This application scenario is for groups focused on synthesizing and screening a library of geiparvarin derivatives to identify candidates with improved efficacy against resistant tumor phenotypes.

In Vivo Proof-of-Concept Studies for Anti-Metastatic Agents in Osteosarcoma

For preclinical oncology programs requiring a natural product with documented in vivo efficacy, geiparvarin represents a justified selection. It is one of the few compounds in its chemical class with published data demonstrating significant inhibition of both primary tumor growth and lung metastasis in an animal model of osteosarcoma, alongside a favorable safety profile (no major organ damage reported) [3]. Procurement is recommended for studies seeking a lead with validated in vivo activity to investigate mechanisms of metastasis suppression.

Pharmacological Tool for Investigating MAO-B Mediated Pathways in Cancer

As a characterized inhibitor of MAO-B with a quantified pIC50 of 6.84 μM , geiparvarin serves as a specific pharmacological tool. Its procurement is pertinent for researchers investigating the intersection of MAO-B activity and oncogenic processes, particularly in contexts where COX2 downregulation and angiogenesis inhibition are relevant endpoints [4]. This application leverages the compound's known, multi-target mechanism as a probe to dissect complex signaling networks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Geiparvarin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.